1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide
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Overview
Description
The compound “1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . These include an indoline ring, a carboxamide group, a pyrrolidine ring, and an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its functional groups. The indoline and pyrrolidine rings would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could participate in hydrogen bonding interactions, and the pyrrolidine ring could undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the carboxamide could affect its solubility, and the rigid ring structures could influence its conformational stability .Scientific Research Applications
Domino Reaction Synthesis
1-acetyl-N-isopropyl-5-(pyrrolidin-1-ylsulfonyl)indoline-2-carboxamide and related derivatives are synthesized via one-pot domino reactions. This method, involving isocyanides and pyridine-2-carbaldehyde, allows for the creation of complex molecules without prior activation or modification, demonstrating its significance in the field of synthetic chemistry (Ziyaadini et al., 2011).
Conformational Study
The conformational preferences of related molecules, specifically indoline-2-carboxylic acid derivatives, have been investigated using quantum mechanical calculations. Such studies reveal the impact of additional aromatic groups on the flexibility of these molecules, important for understanding their behavior in various applications (Warren et al., 2010).
Antimicrobial Activities
Certain derivatives of indoline-2-carboxamide have demonstrated antimicrobial properties. The synthesis and evaluation of these compounds provide insights into their potential application in combating various bacterial strains (Bakhite et al., 2004).
Pharmacological Studies
Indolylsulfonylcinnamic hydroxamates, closely related to the compound , have shown potent histone deacetylase inhibition, particularly against HDAC6. This indicates potential applications in cancer therapy, especially in colorectal cancer treatments (Lee et al., 2014).
Chemical Synthesis Applications
The compound and its analogues are used in various chemical synthesis processes, such as Mn(OAc)3-mediated cyclizations and the synthesis of tetracyclic cores in organic molecules. These applications demonstrate the compound's utility in advanced organic synthesis (Magolan & Kerr, 2006).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like the one in this compound, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Properties
CAS No. |
1226440-13-6 |
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Molecular Formula |
C26H24N4O3S |
Molecular Weight |
472.56 |
IUPAC Name |
3-benzyl-1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N4O3S/c1-26(2,3)19-11-9-18(10-12-19)23-27-21(33-28-23)16-29-20-13-14-34-22(20)24(31)30(25(29)32)15-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3 |
InChI Key |
RPNQCMWQRGAELO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
solubility |
soluble |
Origin of Product |
United States |
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